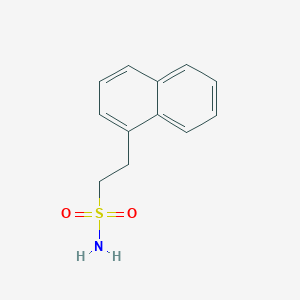

2-(1-Naphthyl) ethanesulfonamide

Description

2-(1-Naphthyl) ethanesulfonamide is a sulfonamide derivative featuring a naphthalene moiety linked to an ethanesulfonamide backbone. Sulfonamides are widely explored in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and antimicrobial properties.

Properties

Molecular Formula |

C12H13NO2S |

|---|---|

Molecular Weight |

235.30 g/mol |

IUPAC Name |

2-naphthalen-1-ylethanesulfonamide |

InChI |

InChI=1S/C12H13NO2S/c13-16(14,15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,13,14,15) |

InChI Key |

SGHUGENDNGVUMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCS(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs from Patent Literature (Ethanesulfonamide Derivatives)

The European patent application (2022) describes ethanesulfonamide derivatives with complex substituents, such as 2-(4,4-difluoropiperidin-1-yl)- , 2-(2H-1,2,3-triazol-2-yl)- , and 2-(1H-1,2,3-triazol-1-yl)- groups . These compounds share the ethanesulfonamide core with 2-(1-Naphthyl) ethanesulfonamide but differ in their substituents:

- Key Differences :

- The naphthyl group in this compound is bulkier and more lipophilic than the fluorinated piperidine or triazole groups in the patent compounds.

- Substituents like triazoles may enhance hydrogen-bonding interactions, while the naphthyl group favors hydrophobic interactions.

- Implications :

Comparison with Sulfonic Acid Derivatives (Mesna and Related Compounds)

2-(Acetylthio)ethane-1-sulfonic acid (Mesna) , described in Pharmacopeial Forum (2017), is a sulfonic acid derivative used clinically to detoxify reactive metabolites. Key comparisons include:

- Functional Group Differences :

- Sulfonamide (this compound) vs. Sulfonic Acid (Mesna) : Sulfonamides are generally less acidic (pKa ~10–12) than sulfonic acids (pKa ~1–2), affecting ionization and membrane permeability.

- Regulatory and Purity Standards :

- Applications :

Benzimidazole-Containing Sulfonamides

The crystal structure of 2-(1H-benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide (2012) provides insights into sulfonamide-aromatic interactions :

- Structural Contrasts: Naphthyl vs.

- Synthesis and Stability :

Data Table: Key Properties of Compared Compounds

Discussion of Research Findings

- Substituent Impact : Bulky naphthyl groups likely enhance target binding through hydrophobic interactions but may reduce aqueous solubility compared to smaller substituents (e.g., triazoles).

- Functional Group Role : Sulfonamides’ dual hydrogen-bonding capacity (NH and SO₂ groups) contrasts with sulfonic acids’ high acidity, influencing their respective mechanisms of action.

- Regulatory Considerations : Purity thresholds for related compounds (e.g., ≤5.0% for Mesna impurities) suggest analogous quality controls would apply to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.